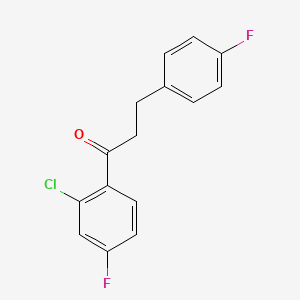

2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone

Beschreibung

2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone is a halogenated propiophenone derivative featuring two fluorine atoms and one chlorine atom on its aromatic rings. The compound’s structure includes a ketone group at the propiophenone backbone, with substitutions at the 2' and 4' positions of one phenyl ring (Cl and F, respectively) and a 4-fluorophenyl group at the 3-position.

The halogen substituents in this compound likely influence its electronic properties, steric bulk, and intermolecular interactions, which are critical for its chemical behavior .

Eigenschaften

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-14-9-12(18)6-7-13(14)15(19)8-3-10-1-4-11(17)5-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCODRPPOQEXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644593 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-62-2 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzoyl chloride with 2-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

Oxidation and Reduction: It can be involved in oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The Friedel-Crafts acylation reaction is commonly employed for its synthesis, involving the reaction of 4-fluorobenzoyl chloride with 2-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Biological Research

Biological Activity Studies

Research has indicated that 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone exhibits potential biological activity. It is being investigated for its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents. The presence of halogen substituents (chlorine and fluorine) can enhance binding affinity to biological targets such as enzymes and receptors, making it a candidate for drug development.

Pharmaceutical Development

Potential Drug Candidate

The compound is being explored for its potential use in developing new pharmaceuticals, particularly in anti-inflammatory and anticancer therapies. Its structural characteristics may allow it to inhibit specific biological pathways, providing a basis for further preclinical studies on its efficacy and safety.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific reactivity profiles. The compound's unique properties make it suitable for creating materials with tailored functionalities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Properties : Preliminary investigations have shown that derivatives of this compound may exhibit anticancer activity when tested against various human cancer cell lines. The unique structure allows for selective targeting of cancerous cells while minimizing effects on normal cells .

- Drug Synergy Studies : Recent research has explored the potential for synergistic effects when combining this compound with established anticancer drugs. This could lead to enhanced therapeutic outcomes in clinical settings .

Wirkmechanismus

The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Geometry

The target compound differs from analogs primarily in the positions and types of substituents on the aromatic rings. Key comparisons include:

Key Observations :

- Steric Interactions : Methyl or methoxy groups (e.g., in 3-methylphenyl or 3-methoxyphenyl analogs) introduce steric hindrance, which may affect crystallinity or reaction pathways .

- Planarity: Nonplanar geometries are observed in fluorophenyl-substituted propiophenones due to steric repulsion between substituents and the propiophenone backbone, as seen in analogous chalcone derivatives .

Physicochemical Properties

Predicted properties of selected analogs (experimental data for the target compound are unavailable):

Key Observations :

- Boiling Points : Methoxy-substituted analogs exhibit higher boiling points due to increased polarity .

- Density: Halogenated propiophenones generally have densities >1.2 g/cm³, influenced by heavy atoms (Cl, F) .

- Solubility : Methoxy groups improve solubility in polar solvents, whereas methyl or halogen substituents reduce it .

Biologische Aktivität

2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone, with the CAS number 898768-62-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClF2O. The compound features a propiophenone backbone with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have indicated that derivatives of fluorinated propiophenones exhibit significant antimicrobial properties. The presence of halogen atoms such as fluorine enhances the lipophilicity of the compounds, potentially improving their ability to penetrate microbial cell membranes. For instance, fluorinated compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

2. Anticancer Potential

Fluorinated compounds often display anticancer activities due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. Research has demonstrated that similar structures can inhibit key signaling pathways involved in tumor growth. A study examining related fluorinated compounds reported their effectiveness in reducing cell viability in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

3. Mechanisms of Action

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase oxidative stress in cells, leading to apoptosis.

- Cell Cycle Disruption : By interfering with the normal progression of the cell cycle, these compounds can halt the proliferation of cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effects on fungal biofilms | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

A study conducted on a series of fluorinated propiophenones, including this compound, revealed that these compounds significantly reduced the viability of MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. The study highlighted a concentration-dependent response, suggesting that higher concentrations resulted in greater cytotoxic effects.

Table 2: Anticancer Efficacy Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Caspase activation |

| Similar fluorinated compound | HeLa | 20 | ROS generation |

| Another derivative | A549 | 25 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.